![molecular formula C23H24N4O4 B2955042 5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775558-61-6](/img/structure/B2955042.png)
5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a 1,3-benzodioxol group, a piperidine ring, and a 1,2,4-triazolone ring. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, piperidine, and triazolone rings suggests that this compound could have a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could make it more lipophilic, while the piperidine ring could contribute to its basicity .Scientific Research Applications
Molecular Stabilities and Anticancer Properties
A study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole reveals insights into tautomeric properties, conformations, and the mechanism behind anticancer properties through density functional theory and molecular docking. These compounds demonstrate potential anti-cancer activity by forming hydrogen bonds with the EGFR binding pocket, indicating the significance of 1,2,4-triazole derivatives in cancer research Karayel (2021).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, demonstrating good to moderate antimicrobial activities against various test microorganisms. This study highlights the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents Bektaş et al. (2007).
Synthesis and Biological Evaluation
Jadhav et al. (2017) worked on synthesizing novel compounds derived from 1,2,3-triazole derivatives, evaluating their antimicrobial activities. This research indicates the versatility of triazole derivatives in designing compounds with potential biomedical applications Jadhav et al. (2017).
Modulation of Glutamate Receptors
Research on a drug modulating AMPA receptor gated currents by Arai et al. (1994) explores the systemic administration of 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine and its analogs, enhancing monosynaptic responses in the hippocampus and improving memory retention. This study provides insights into the neurological applications of benzodioxolylcarbonyl-piperidine derivatives Arai et al. (1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-2-4-16(5-3-15)13-27-21(24-25-23(27)29)17-8-10-26(11-9-17)22(28)18-6-7-19-20(12-18)31-14-30-19/h2-7,12,17H,8-11,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUQRVXNZZZGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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